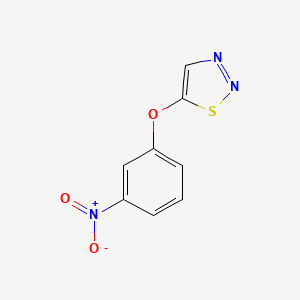

5-(3-Nitrophenoxy)-1,2,3-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

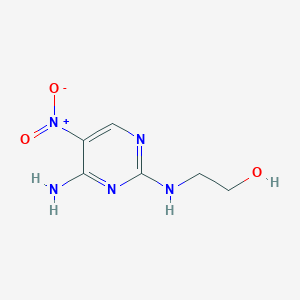

The compound “5-(3-Nitrophenoxy)-1,2,3-thiadiazole” seems to be a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound . The “3-Nitrophenoxy” part suggests the presence of a nitro group (-NO2) and a phenoxy group (Ph-O-) attached to the thiadiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar compounds, such as “5-[(3-nitrophenoxy)methyl]furan-2-carboxylic acid”, involves multiple steps including the formation of Grignard reagents .Scientific Research Applications

Antimicrobial Activity

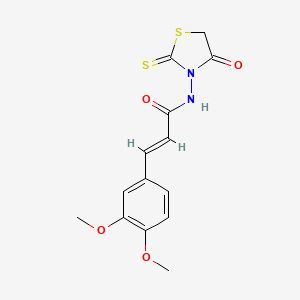

5-(3-Nitrophenoxy)-1,2,3-thiadiazole derivatives have been investigated for their potential antimicrobial properties. For instance, Schiff base ligands derived from thiadiazole compounds, which include similar structures, have shown moderate activity against both bacterial and fungal species in various studies. These compounds have been synthesized and characterized through techniques such as UV-visible, 1H, 13C-NMR, and MS, confirming their molecular structures. Such compounds exhibit microbial growth inhibition, albeit less compared to standard drugs, indicating their potential as antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

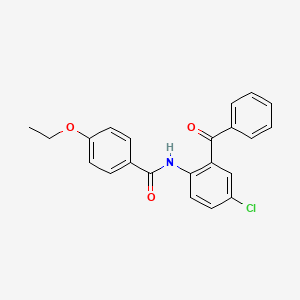

The thiadiazole framework, including compounds similar to this compound, has been explored for its corrosion inhibition properties. For example, 2,5-disubstituted 1,3,4-thiadiazoles have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. The effectiveness of these compounds in corrosion inhibition has been linked to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion. This application is significant in extending the life of metal structures and components in corrosive environments (Bentiss et al., 2007).

Fluorescent Chemosensors

Thiadiazole derivatives have been utilized in the development of fluorescent chemosensors, which are compounds that can detect specific ions or molecules through changes in their fluorescence properties. A phenyl thiadiazole-based Schiff base receptor has been reported for the selective and sensitive detection of Al3+ ions. This chemosensor exhibits a turn-on fluorescence response upon binding with Al3+, making it a useful tool for the detection of aluminum ions in various samples. The potential applications of such chemosensors include environmental monitoring, biological imaging, and chemical analysis (Manna et al., 2020).

Antitubercular Activity

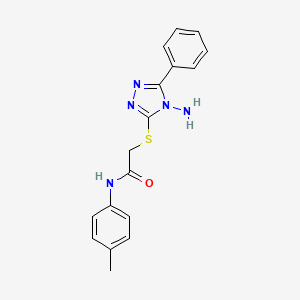

Compounds containing the thiadiazole moiety have been evaluated for their antitubercular activity. The design and synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to this compound, have shown promising results against Mycobacterium tuberculosis. The identification of such compounds with significant inhibitory activity against tuberculosis suggests the potential of thiadiazole derivatives in developing new antitubercular drugs, which is crucial given the emerging drug-resistant strains of the tuberculosis bacterium (Patel et al., 2017).

Mechanism of Action

Target of Action

It is known that nitroazole and azole compounds, which are structurally similar to the compound , have been synthesized and evaluated for their anti-trypanosoma cruzi activity . These compounds were designed as possible inhibitors of ergosterol biosynthesis and/or as substrates of nitroreductase enzymes .

Mode of Action

This process involves a nucleophile, a chemical species rich in electrons, replacing a group in a molecule, often resulting in significant changes to the molecule’s structure and function .

Biochemical Pathways

It is known that thiazole derivatives, which are structurally similar to the compound , have a wide range of chemotherapeutic value and pharmacological importance . These derivatives have been found to exhibit various biological activities, including antitumor, cytotoxic, antibacterial, and antiviral activities .

Result of Action

It is known that similar compounds, such as nitroazole and azole compounds, have shown anti-trypanosoma cruzi activity . This suggests that 5-(3-Nitrophenoxy)-1,2,3-thiadiazole may also exhibit similar biological activities.

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Properties

IUPAC Name |

5-(3-nitrophenoxy)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-11(13)6-2-1-3-7(4-6)14-8-5-9-10-15-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIOOFRJCNYUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CN=NS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2941348.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2941352.png)

![2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2941354.png)

![2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2941359.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2941362.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)